acides gras halogénés

Halogenated Fatty Acids are a class of organic compounds derived from natural or synthetic fatty acids, where one or more hydrogen atoms on the fatty acid chain have been replaced with halogen atoms (such as fluorine, chlorine, bromine, or iodine). These substances can be used in various applications due to their unique chemical properties.

Halogenation introduces specific reactive sites and changes the physical and chemical characteristics of the fatty acids. For example, halogenated fatty acids can exhibit improved thermal stability compared to their non-halogenated counterparts. They are widely employed as intermediates in organic synthesis, as flame retardants, surfactants, and in pharmaceuticals.

The specific properties of halogenated fatty acids depend on the type and position of the halogen substitution. Fluorinated fatty acids, for instance, can provide enhanced hydrophobicity and lipophilicity, making them suitable for use in cosmetics and personal care products. Chlorination can introduce functional groups that are more reactive, facilitating specific chemical reactions.

In summary, halogenated fatty acids represent a versatile group of compounds with diverse applications across multiple industries due to their distinctive chemical structures and properties.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

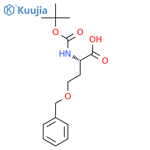

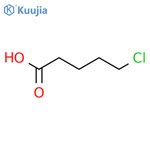

|

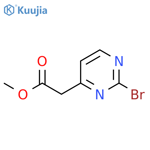

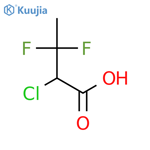

Butanoic acid, 2-chloro-3,3-difluoro- | 114745-69-6 | C4H5O2F2Cl |

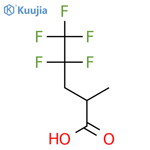

|

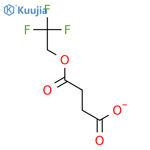

4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid | 201483-14-9 | C6H6O4F3- |

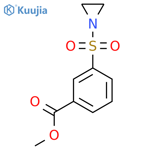

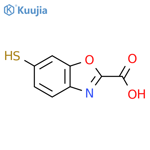

|

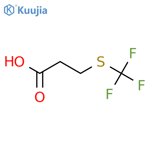

3-(trifluoromethyl)sulfanylpropanoic acid | 29271-33-8 | C4H5O2F3S |

|

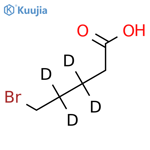

5-Bromopentanoic-3,3,4,4-d4 Acid | 42932-62-7 | C5H9O2Br |

|

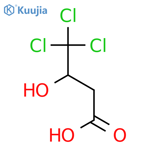

4,4,4-trichloro-3-hydroxybutanoic acid | 13159-46-1 | C4H5O3Cl3 |

|

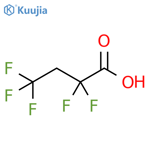

2,2,4,4,4-pentafluorobutanoic acid | 856293-25-9 | C4H3F5O2 |

|

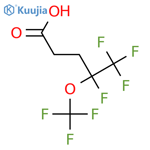

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pentanoic Acid | 243139-58-4 | C6H5F7O3 |

|

5-Chlorovaleric acid | 1119-46-6 | C5H9ClO2 |

|

4,4,5,5,5-pentafluoro-2-methylpentanoic acid | 403615-96-3 | C6H7O2F5 |

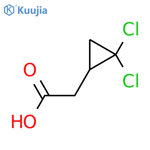

|

2-(2,2-dichlorocyclopropyl)acetic acid | 5365-26-4 | C5H6Cl2O2 |

Littérature connexe

-

1. Back matter

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

Fournisseurs recommandés

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés